An In-Depth Technical Guide to 4-methyl-1H-indole-7-carbonitrile: Current Knowledge and Future Directions
An In-Depth Technical Guide to 4-methyl-1H-indole-7-carbonitrile: Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-methyl-1H-indole-7-carbonitrile is a distinct heterocyclic molecule built upon the privileged indole scaffold, a cornerstone in medicinal chemistry. This guide provides a comprehensive overview of its fundamental properties, synthesizing available technical data with expert insights into the broader context of indole chemistry. While this specific derivative is commercially available, a notable scarcity of published research on its synthesis, reactivity, and biological profile presents both a challenge and an opportunity for novel discovery. This document serves as a foundational reference, outlining what is known and delineating critical areas for future investigation to unlock its potential in drug discovery and materials science.
Introduction: The Indole Scaffold and the Specificity of 4-methyl-1H-indole-7-carbonitrile
The indole ring system, a fusion of a benzene and a pyrrole ring, is a structural motif of paramount importance in biological systems and synthetic drug design.[1] Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its inherent biocompatibility and versatile molecular recognition capabilities. The indole scaffold's electron-rich nature makes it a facile participant in a wide array of chemical reactions, rendering it a valuable building block for creating diverse chemical libraries.[2]
4-methyl-1H-indole-7-carbonitrile (Figure 1) is a specific derivative featuring a methyl group at the 4-position and a carbonitrile (cyano) group at the 7-position. The strategic placement of these substituents on the indole core is predicted to significantly modulate its physicochemical and pharmacological properties. The methyl group, a classic hydrophobic and electron-donating substituent, can enhance binding affinity to hydrophobic pockets within biological targets. Conversely, the carbonitrile group is a strong electron-withdrawing group, which can influence the molecule's electronic distribution, metabolic stability, and potential for hydrogen bonding interactions. The unique electronic interplay between these two groups on the benzenoid portion of the indole ring suggests a reactivity and biological activity profile that is distinct from more commonly studied 2- or 3-substituted indoles.
Figure 1: Chemical Structure of 4-methyl-1H-indole-7-carbonitrile
Caption: Structure of 4-methyl-1H-indole-7-carbonitrile.
Physicochemical and Safety Profile
A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The data for 4-methyl-1H-indole-7-carbonitrile is currently limited to what is available from commercial suppliers.
Core Properties
Quantitative data for key physical properties such as melting point, boiling point, and solubility are not yet available in peer-reviewed literature. This information is critical for designing synthetic modifications, developing analytical methods, and formulating for biological assays.
| Property | Value | Source |
| CAS Number | 1190321-28-8 | Sigma-Aldrich |
| Molecular Formula | C₁₀H₈N₂ | Sigma-Aldrich |
| Molecular Weight | 156.19 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | ≥98% | Sigma-Aldrich |
Safety and Handling
Based on available Safety Data Sheet (SDS) information, 4-methyl-1H-indole-7-carbonitrile is classified as a hazardous substance. Standard laboratory precautions should be strictly followed.
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
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Precautionary Codes: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362.
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Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.
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Storage: Keep in a dark place, sealed in a dry, room temperature environment.
Synthesis and Reactivity
While a specific, detailed synthetic protocol for 4-methyl-1H-indole-7-carbonitrile is not publicly documented, its structure suggests plausible synthetic routes based on established indole synthesis methodologies.
Postulated Synthetic Workflow
A logical approach would involve the construction of a substituted phenylhydrazine precursor followed by a Fischer indole synthesis, or the functionalization of a pre-formed indole core. A potential retrosynthetic analysis is outlined below.
Caption: Potential synthetic strategies for 4-methyl-1H-indole-7-carbonitrile.
Expert Insight: The Fischer indole synthesis is a robust and versatile method, but regioselectivity can be a challenge with substituted phenylhydrazines. Late-stage functionalization of a 4-methylindole core, potentially through a directed metallation-cyanation sequence at the 7-position, could offer a more controlled and higher-yielding alternative. The development and optimization of such a route would be a valuable contribution to synthetic methodology.
Predicted Reactivity
The reactivity of the indole nucleus is well-characterized. Electrophilic substitution is highly favored at the C3 position due to the ability of the nitrogen lone pair to stabilize the resulting intermediate.[3]
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N-H Acidity: The indole N-H is weakly acidic and can be deprotonated with strong bases to form an indolyl anion, which can then be alkylated or acylated.
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Electrophilic Attack on the Pyrrole Ring: The electron-rich pyrrole ring is susceptible to electrophilic attack. The presence of the methyl group at C4 may slightly enhance the electron density of the benzene ring, but the primary site of electrophilic attack is expected to remain C3.
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Reactivity of the Carbonitrile Group: The cyano group is a versatile functional handle. It can undergo hydrolysis to a carboxylic acid, reduction to an amine, or participate in cycloaddition reactions. Its strong electron-withdrawing nature will deactivate the benzene ring towards electrophilic aromatic substitution.
Spectroscopic Characterization (Predicted)
Although specific spectral data for 4-methyl-1H-indole-7-carbonitrile is not available in the literature, we can predict the key features based on the analysis of similar indole derivatives.
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¹H NMR: The spectrum would be expected to show a characteristic N-H proton signal (typically a broad singlet downfield, >10 ppm). The aromatic region would display signals for the protons at the 2, 3, 5, and 6 positions, with coupling patterns dictated by their relative positions. The methyl group would appear as a singlet in the aliphatic region (around 2.5 ppm).
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¹³C NMR: The spectrum would show 10 distinct carbon signals. The carbon of the nitrile group would be significantly downfield (around 115-120 ppm). The carbons of the indole ring would appear in the aromatic region (approximately 100-140 ppm).
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IR Spectroscopy: A sharp, strong absorption band characteristic of the C≡N stretch would be expected in the region of 2220-2260 cm⁻¹. A broad N-H stretching band would be observed around 3300-3500 cm⁻¹.
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Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 156.19.
Self-Validating Protocol Insight: For any newly synthesized batch of this compound, a full suite of spectroscopic analyses (¹H NMR, ¹³C NMR, IR, and HRMS) is essential to unequivocally confirm its identity and purity. The correlation of data from these orthogonal techniques provides a self-validating system for structural elucidation.
Potential Applications in Drug Discovery: An Untapped Resource
Currently, there are no published studies detailing the biological activity of 4-methyl-1H-indole-7-carbonitrile. However, the structural motifs present in the molecule suggest several promising avenues for investigation, particularly in oncology and neuropharmacology.
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Kinase Inhibition: Many kinase inhibitors incorporate a substituted indole scaffold to occupy the adenine-binding pocket of ATP-dependent kinases. The specific substitution pattern of 4-methyl-1H-indole-7-carbonitrile could confer selectivity for particular kinase targets.
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Serotonin Receptor Modulation: The indole core is isosteric with the endogenous ligand serotonin. Derivatives of indole are frequently explored as modulators of serotonin receptors, which are implicated in a range of psychiatric and neurological disorders.
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Antiproliferative Agents: The indole nucleus is a common feature in a variety of natural and synthetic compounds with anticancer properties. The cytotoxic potential of this derivative against a panel of cancer cell lines warrants investigation.
Future Research and Conclusion
4-methyl-1H-indole-7-carbonitrile represents a molecule of significant untapped potential. While its basic chemical identity is established, a thorough scientific investigation is required to elucidate its properties and potential applications. This guide highlights the critical need for primary research in the following areas:
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Development and Publication of a Robust Synthetic Protocol: A detailed, step-by-step synthesis method with full experimental details and characterization data is the most immediate requirement.
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Full Spectroscopic and Physicochemical Characterization: Publicly available, high-resolution NMR, IR, and mass spectra, along with measured physical properties like melting point and solubility, are essential for future research.
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Exploration of its Reactivity: A systematic study of its reactivity towards various electrophiles and nucleophiles would provide valuable insights for its use as a synthetic intermediate.
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Comprehensive Biological Screening: Evaluation of its activity against a broad range of biological targets, particularly protein kinases and G-protein coupled receptors, could uncover novel therapeutic leads.
References
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National Center for Biotechnology Information. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. [Link]
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Wikipedia. Indole. [Link]
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Kushwaha, D. Synthesis and Chemistry of Indole. [Link]
